

6-(Benzylxy)-3-bromoquinoline: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **6-(Benzylxy)-3-bromoquinoline**

Cat. No.: **B578222**

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Abstract: **6-(Benzylxy)-3-bromoquinoline** is a heterocyclic organic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. The presence of a bromine atom at the 3-position and a benzylxy group at the 6-position provides a versatile scaffold for the synthesis of novel therapeutic agents. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, a proposed synthetic pathway with comprehensive experimental protocols, and its potential applications in oncology, particularly in targeting the PI3K/Akt/mTOR signaling pathway.

Compound Identification and Properties

6-(Benzylxy)-3-bromoquinoline is classified as a heterocyclic building block, specifically a substituted quinoline.^[1] Its structure is primed for further chemical modification, making it a valuable intermediate in synthetic and medicinal chemistry.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
CAS Number	1337882-50-4	[1]
Molecular Formula	C ₁₆ H ₁₂ BrNO	[2]
Molecular Weight	314.18 g/mol	[1]
Synonyms	3-bromo-6-(phenylmethoxy)quinoline; 6-Benzyl-3-bromo-quinoline	[2]
Appearance	Solid (predicted)	[2]
Storage	Sealed in dry, room temperature	[1]
SMILES	BrC1=CC2=CC(OCC3=CC=C C=C3)=CC=C2N=C1	[1]
InChI Key	QKLMSBGPZMYOMF-UHFFFAOYSA-N	[2]

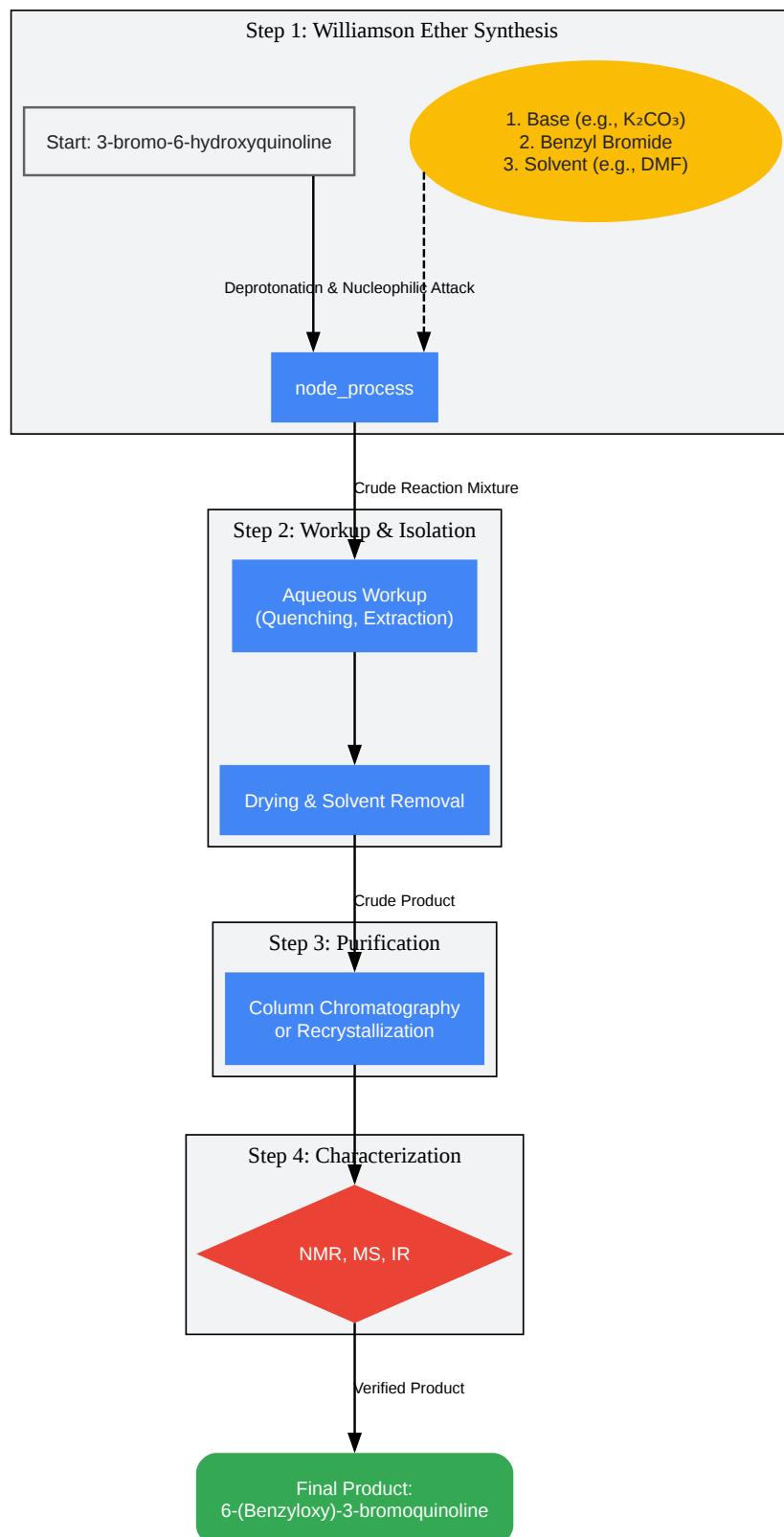
Proposed Synthesis and Experimental Protocols

A direct, published synthesis for **6-(Benzyl)-3-bromoquinoline** is not readily available in the surveyed literature. However, a robust and logical synthetic route can be proposed based on established chemical transformations, namely the Williamson ether synthesis. This method is widely used for preparing ethers from an alkoxide and a primary alkyl halide.[\[3\]](#)[\[4\]](#)

The proposed pathway involves the O-benzylation of 3-bromo-6-hydroxyquinoline. The required starting material, 3-bromo-6-hydroxyquinoline (CAS 13669-57-3), is a known downstream product of 6-hydroxyquinoline, making this a feasible starting point.[\[5\]](#)

Synthetic Workflow

The overall process from starting material to the final, purified product can be visualized as a multi-step workflow involving synthesis, purification, and characterization.

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Caption: Proposed experimental workflow for synthesis and validation.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from standard procedures for aryl ether synthesis.[\[6\]](#)

Materials:

- 3-bromo-6-hydroxyquinoline (1.0 eq)
- Benzyl bromide (1.2 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-6-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.
- Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
- Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup:

- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and salts.
- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure **6-(Benzylxy)-3-bromoquinoline**.
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Biological Activity and Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a broad range of biological activities, including anticancer and antimicrobial properties.^{[7][8]} The introduction of a bromine atom can significantly modulate a molecule's biological efficacy.^[7] Bromoquinoline derivatives, in particular, have been investigated for their potential as anticancer agents.^{[9][10]}

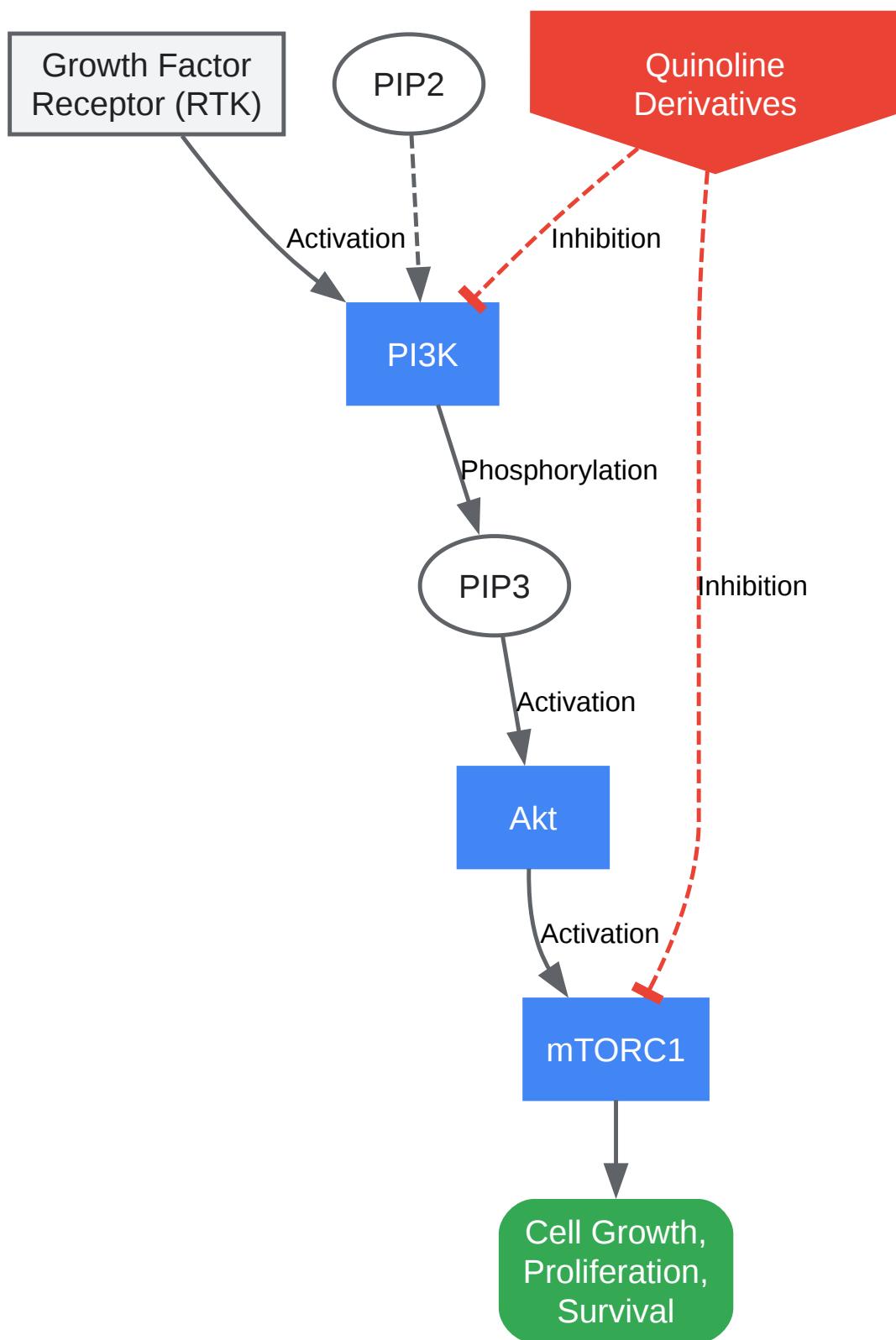
Potential as an Anticancer Agent

While **6-(Benzylxy)-3-bromoquinoline** itself has not been extensively studied, its structural motifs are present in compounds with known anticancer activity. The quinoline core is found in numerous kinase inhibitors, and the bromo-substitution has been linked to enhanced cytotoxic effects in some compound series.^[11]

Target Signaling Pathway: PI3K/Akt/mTOR

A critical signaling cascade that is frequently dysregulated in many human cancers is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.^[8] Its aberrant activation is a hallmark of many tumors, making it a prime target for drug development.^{[8][12]} Quinoline-based compounds have been successfully developed as potent inhibitors of this pathway, acting on one or more of the key kinases (PI3K, Akt, mTOR).^{[8][13][14]}

The development of **6-(Benzylxy)-3-bromoquinoline** as a potential therapeutic agent could involve its evaluation as an inhibitor of this critical cancer-related pathway.

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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

6-(BenzylOxy)-3-bromoquinoline represents a promising chemical entity for drug discovery and development. Its synthesis is achievable through established methodologies like the Williamson ether synthesis. Based on the extensive research into related quinoline structures, this compound warrants investigation for its potential biological activities, particularly as an anticancer agent targeting key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound for its therapeutic potential.

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